N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Description

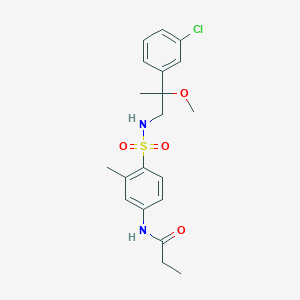

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfamoyl-containing propionamide derivative with a complex structure featuring a 3-chlorophenyl group, a methoxypropyl chain, and a 3-methylphenyl moiety. Its molecular formula is C₂₁H₂₆ClN₂O₄S, with a molecular weight of 453.96 g/mol. Key structural elements include:

- Methoxypropyl chain, which may influence metabolic stability and membrane permeability.

- 3-Methylphenyl substituent, providing steric effects that could modulate enzymatic degradation or target engagement.

The presence of chlorine and sulfonamide groups aligns with pharmacophores common in bioactive molecules, though specific toxicity or activity data are unavailable .

Properties

IUPAC Name |

N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O4S/c1-5-19(24)23-17-9-10-18(14(2)11-17)28(25,26)22-13-20(3,27-4)15-7-6-8-16(21)12-15/h6-12,22H,5,13H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDJQFJXDZUBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme regulation, and cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity.

Biological Activity

The compound N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C20H26ClN3O4S

- Molecular Weight : 426.94 g/mol

Structural Features

The compound features a complex structure characterized by a sulfonamide group, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 2-methoxypropyl moieties contributes to its unique pharmacological profile.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Sulfonamide Group | Present |

| Chlorine Atom | 3-Chlorophenyl |

| Methoxy Group | 2-Methoxypropyl |

| Amide Linkage | Propionamide |

Antimicrobial Properties

Sulfonamides are primarily recognized for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research indicates that sulfonamide derivatives can also possess antitumor properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit tumor cell proliferation in vitro by inducing apoptosis through various signaling pathways .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of key enzymes involved in metabolic pathways.

- Modulation of receptor activity.

- Induction of oxidative stress in target cells leading to apoptosis.

Table 2: Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Inhibition of bacterial growth |

| Antitumor | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | Targeting metabolic enzymes |

Study on Antimicrobial Efficacy

A study conducted by Sivaramkumar et al. (2010) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, supporting their potential as therapeutic agents .

Antitumor Mechanism Exploration

Research published in the Journal of Medicinal Chemistry highlighted the antitumor mechanism associated with a similar sulfonamide derivative. The study found that the compound inhibited dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH, which is critical for cancer cell survival .

Comparison with Similar Compounds

Key Observations:

Sulfamoyl vs. Sulfonyl-containing analogs may exhibit greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis.

Chlorophenyl Position: The target’s 3-chlorophenyl group differs from the 4-chlorophenyl substituent in the sulfonyl analog.

Amide Chain Length :

- The pentanamide chain in the dioxoisoindolinyl derivative (C₂₄H₂₃N₅O₅S) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s shorter propionamide chain .

Heterocyclic vs. Aromatic Moieties :

- The dioxoisoindolinyl and pyridinyl groups in ’s compound introduce planar, electron-deficient regions, which could facilitate π-π stacking interactions absent in the target’s purely aromatic system.

Physicochemical and Pharmacokinetic Hypotheses

- Solubility : The sulfamoyl bridge and methoxypropyl chain likely improve the target’s solubility compared to the sulfonyl analog, which lacks polar NH groups .

- Metabolic Stability : The 3-methylphenyl group may shield the amide bond from enzymatic cleavage, extending half-life relative to piperidinyl-containing analogs (e.g., C₁₆H₂₄N₂O₂) .

- Bioavailability : The target’s moderate molecular weight (~454 g/mol) and balanced logP (predicted ~2.5) suggest favorable oral absorption compared to bulkier analogs like the pentanamide derivative (MW 493.53 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.